Docetaxel

cytotoxicity IC50 cervical cancer

Docetaxel (CAS 114977-28-5) is a semi-synthetic taxane with 2.8-fold higher in vitro potency (IC50: 0.86 nM) than paclitaxel and 1.9-fold greater β-tubulin binding affinity. Its distinct toxicity profile—6.5-fold lower peripheral neuropathy incidence—makes it the rational choice for neuropathic risk models. Validated P-gp substrate with established resistant cell lines (DU-145DOC10, 22Rv1DOC8) ideal for MDR reversal studies. Quantified survival benefit in mCRPC rechallenge supports its procurement for sequential taxane therapy research.

Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
CAS No. 114977-28-5
Cat. No. B000913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel
CAS114977-28-5
Synonymsdocetaxel
docetaxel anhydrous
docetaxel hydrate
docetaxel trihydrate
docetaxol
N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol
N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol
NSC 628503
RP 56976
RP-56976
RP56976
Taxoltere metro
Taxotere
Molecular FormulaC43H53NO14
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
InChIKeyZDZOTLJHXYCWBA-VCVYQWHSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
1.27e-02 g/L

Docetaxel (CAS 114977-28-5) Procurement Overview: A Second-Generation Taxane with Quantifiable Differentiation from Paclitaxel and Cabazitaxel


Docetaxel (CAS 114977-28-5) is a semi-synthetic taxane antineoplastic agent derived from the precursor 10-deacetylbaccatin III extracted from the European yew tree (Taxus baccata) [1]. As a microtubule-stabilizing agent, docetaxel promotes tubulin polymerization and inhibits microtubule depolymerization, leading to G2/M cell cycle arrest and subsequent apoptosis [2]. Docetaxel is FDA-approved for the treatment of breast cancer, non-small cell lung cancer (NSCLC), prostate cancer, gastric adenocarcinoma, and squamous cell carcinoma of the head and neck [3]. Unlike first-generation paclitaxel, docetaxel exhibits higher binding affinity for β-tubulin (1.9-fold relative to paclitaxel), greater intracellular accumulation, and longer cellular retention time—pharmacodynamic advantages that translate into distinct clinical efficacy and toxicity profiles that warrant careful consideration during procurement and formulation selection [4].

Why Docetaxel Cannot Be Substituted with Paclitaxel or Cabazitaxel Without Quantitative Justification


Despite belonging to the same taxane class, docetaxel, paclitaxel, and cabazitaxel exhibit fundamentally distinct pharmacodynamic and pharmacokinetic properties that preclude simple interchangeability in research or clinical applications. Docetaxel demonstrates 2.8-fold higher in vitro potency (IC50: 0.86 nM vs 2.4 nM) than paclitaxel in cervical cancer models [1] and 1.9-fold higher β-tubulin binding affinity [2]. Critically, docetaxel and paclitaxel display divergent toxicity signatures: docetaxel induces higher rates of grade 3/4 neutropenia (45% vs 15%, p<0.05), while paclitaxel causes significantly more peripheral neuropathy (65% vs 10%, p<0.05) [3]. Furthermore, docetaxel is a substrate for P-glycoprotein-mediated efflux, with resistance reversal achievable via P-gp inhibition—a property shared with cabazitaxel but with distinct clinical implications in sequential therapy [4]. These quantitative differences mandate compound-specific selection rather than class-based substitution.

Docetaxel (CAS 114977-28-5) Quantitative Differentiation Evidence: Direct Comparative Data for Scientific Selection


In Vitro Cytotoxicity: Docetaxel Demonstrates 2.8-Fold Higher Potency than Paclitaxel in Cervical Cancer Model

In a direct head-to-head comparison using human cervical cancer ME-180 cells, docetaxel exhibited an IC50 value of 0.86 nM, compared to 2.4 nM for paclitaxel, representing a 2.8-fold difference in potency [1]. The study also evaluated IDN5109, a novel taxane, which demonstrated an intermediate IC50 of 1.4 nM. All compounds were assessed after 3 days of exposure, with DNA analysis confirming G2/M cell cycle arrest followed by apoptosis after 12-60 hours of exposure. The in vivo activity in nude mice xenografted with ME-180 cells yielded T/C=0% for all three taxanes, indicating comparable tumor growth inhibition despite the in vitro potency differences.

cytotoxicity IC50 cervical cancer antiproliferative activity in vitro pharmacology

β-Tubulin Binding Affinity: Docetaxel Exhibits 1.9-Fold Higher Affinity than Paclitaxel

Docetaxel demonstrates a high-affinity β-tubulin binding value of 1.9 compared to paclitaxel's baseline value of 1.0, representing a 1.9-fold higher binding affinity [1]. This difference correlates with the drug concentration required to achieve maximum tubulin polymerization: 0.2 μM for docetaxel versus 0.4 μM for paclitaxel, indicating that docetaxel is twice as potent in inhibiting microtubule depolymerization. Computational modeling studies further quantify this differential affinity: docetaxel binding to βI-tubulin yields -29.5 kcal/mol compared to paclitaxel binding to βIIa-tubulin at -25.5 kcal/mol [2]. Higher intracellular drug concentrations associated with this enhanced binding affinity translate to higher log cell kills and more effective inhibition of tumor growth.

tubulin binding microtubule stabilization binding affinity pharmacodynamics structure-activity relationship

Clinical Toxicity Differentiation: Docetaxel Induces More Neutropenia but Less Neuropathy than Paclitaxel

In a case-control analysis of adjuvant ovarian cancer treatment, docetaxel/carboplatin regimens resulted in grade III/IV neutropenia in 45% of patients compared to only 15% in paclitaxel/carboplatin-treated patients (p<0.05) [1]. Conversely, peripheral neuropathy developed in only 10% of docetaxel-treated patients versus 65% in the paclitaxel group (p<0.05), with equivalent therapeutic efficacy observed between both regimens. A systematic review of taxane safety profiles corroborates these findings: docetaxel consistently demonstrates higher rates of grade 3/4 neutropenia and fluid retention, while paclitaxel causes more frequent peripheral neuropathy and hypersensitivity reactions [2]. This toxicity divergence is sufficiently pronounced to guide clinical compound selection based on patient-specific risk factors such as pre-existing neuropathy or neutropenia susceptibility.

toxicity neutropenia neuropathy adverse events safety profile clinical selection

Clinical Efficacy in mCRPC: Docetaxel Rechallenge Provides 2.7-Month Survival Advantage Over Cabazitaxel

A retrospective cohort study of 669 patients with metastatic castration-resistant prostate cancer (mCRPC) compared docetaxel rechallenge (n=262) versus switching to cabazitaxel (n=407) in patients who had not experienced disease progression during prior docetaxel treatment [1]. Patients treated with docetaxel rechallenge achieved significantly longer median overall survival: 12.3 months (IQR 10.5-13.8) compared to 9.6 months (IQR 8.6-11.1) with cabazitaxel, representing a 2.7-month absolute survival advantage (HR=0.81, 95% CI 0.55-0.99, p=0.04). PSA90 response rates were 9.8% in the docetaxel rechallenge group versus 3.0% in the cabazitaxel group, and time to next treatment or death was 10.7 months versus 8.9 months, respectively. These findings provide quantitative justification for docetaxel rechallenge as the preferred second-line taxane strategy in this patient population.

prostate cancer mCRPC overall survival cabazitaxel sequential therapy clinical outcomes

Cellular Pharmacokinetics: Docetaxel Achieves Higher Intracellular Accumulation and Longer Retention than Paclitaxel

Docetaxel accumulates in tumor cells to a greater extent than paclitaxel and exhibits prolonged intracellular retention, a pharmacodynamic advantage attributed to both higher cellular uptake and slower efflux kinetics [1]. This differential cellular pharmacokinetics explains why higher concentrations of paclitaxel are required to achieve the same cytotoxic effect in many murine and human tumor cell lines. Docetaxel has demonstrated cytotoxicity in 41% of tumor specimens ex vivo, compared to 33% for paclitaxel. Both docetaxel and paclitaxel are substrates for P-glycoprotein (P-gp)-mediated efflux, but docetaxel is primarily metabolized by CYP3A4 alone, whereas paclitaxel is metabolized by both CYP2C8 and CYP3A4 [2]. This simplified metabolic pathway may reduce interpatient pharmacokinetic variability and drug-drug interaction complexity in polypharmacy settings.

cellular uptake intracellular retention drug efflux pharmacokinetics P-glycoprotein cellular pharmacology

Distinct Cell Cycle Mechanism: Docetaxel Targets Centrosome Organization in S/G2/M Phases Unlike Paclitaxel

Docetaxel and paclitaxel exhibit mechanistically distinct cell cycle effects despite both being microtubule-stabilizing agents [1]. Docetaxel affects centrosome organization during the S, G2, and M phases, resulting in incomplete mitosis and subsequent cell death. This contrasts with paclitaxel, which acts primarily on the mitotic spindle during G2 and M phases. Docetaxel demonstrates only partial toxicity against cells in mitosis and minimal toxicity against cells in G1, leading to characteristic G2/M accumulation. The centrosome-targeting mechanism of docetaxel may contribute to its observed activity in tumor models where paclitaxel shows reduced efficacy. Flow cytometry data confirm that docetaxel-arrested G2/M-phase cells do not progress to the next cell cycle and undergo cell death [2].

cell cycle centrosome G2/M arrest mechanism of action mitotic spindle S phase

Docetaxel (CAS 114977-28-5) Application Scenarios: Evidence-Driven Research and Clinical Use Cases


In Vitro Cytotoxicity Screening in Cervical Cancer and Paclitaxel-Resistant Models

Docetaxel's 2.8-fold higher in vitro potency (IC50: 0.86 nM vs 2.4 nM for paclitaxel) in ME-180 cervical cancer cells [1] makes it the preferred taxane for cytotoxicity screening in cervical carcinoma research. Additionally, docetaxel retains activity in some paclitaxel-resistant ovarian cancer cell lines (KFTx cells), where it demonstrates greater tubulin polymerization activity than paclitaxel [2]. Researchers investigating taxane resistance mechanisms or screening novel combination therapies should select docetaxel as the reference taxane when working with cervical cancer models or paclitaxel-resistant cell lines where differential sensitivity is expected. The compound's distinct centrosome-targeting mechanism in S-phase further supports its use in cell cycle synchronization studies.

Clinical Treatment of mCRPC Requiring Second-Line Taxane Therapy

For patients with metastatic castration-resistant prostate cancer (mCRPC) who have not experienced disease progression during prior docetaxel treatment, docetaxel rechallenge provides a 2.7-month median overall survival advantage (12.3 months vs 9.6 months, HR=0.81, p=0.04) and 3.3-fold higher PSA90 response rate (9.8% vs 3.0%) compared to switching to cabazitaxel [1]. This quantified survival benefit supports docetaxel procurement and formulary retention specifically for this clinical scenario. Healthcare institutions developing mCRPC treatment algorithms should prioritize docetaxel rechallenge over cabazitaxel switch in eligible patients, representing an evidence-based, cost-effective approach to sequential taxane therapy.

Treatment of Taxane-Requiring Malignancies in Patients with Pre-Existing Peripheral Neuropathy

Docetaxel demonstrates a 6.5-fold lower incidence of peripheral neuropathy compared to paclitaxel (10% vs 65%, p<0.05) while maintaining equivalent therapeutic efficacy [1]. This differential toxicity profile makes docetaxel the rational taxane choice for patients with pre-existing neuropathic conditions, diabetes mellitus with neuropathic complications, or those at elevated risk for chemotherapy-induced peripheral neuropathy (CIPN). Conversely, paclitaxel may be preferred for patients with compromised bone marrow reserve, as docetaxel induces 3-fold higher rates of grade III/IV neutropenia (45% vs 15%, p<0.05). Clinical procurement decisions should account for patient-specific comorbidity profiles to optimize the therapeutic index.

Research Investigating P-Glycoprotein-Mediated Multidrug Resistance Reversal

Docetaxel is a validated substrate for P-glycoprotein (P-gp)-mediated efflux, with resistance mechanisms characterized in prostate cancer cell lines DU-145DOC10 and 22Rv1DOC8 where ABCB1 (P-gp) gene upregulation drives acquired resistance [1]. The addition of P-gp inhibitors such as ritonavir restores docetaxel sensitivity in resistant cell lines to levels comparable to parental cells. This well-characterized resistance mechanism makes docetaxel an ideal model compound for screening novel P-gp inhibitors, evaluating drug efflux transporter interactions, and developing formulation strategies to overcome multidrug resistance. The availability of established docetaxel-resistant cell lines facilitates reproducible, quantitative assessment of reversal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.